1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine 1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine
Brand Name: Vulcanchem
CAS No.: 305859-64-7
VCID: VC0350212
InChI: InChI=1S/C19H22N2O4S/c1-15-2-5-17(6-3-15)26(22,23)21-10-8-20(9-11-21)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5g/mol

1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine

CAS No.: 305859-64-7

Main Products

VCID: VC0350212

Molecular Formula: C19H22N2O4S

Molecular Weight: 374.5g/mol

1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine - 305859-64-7

CAS No. 305859-64-7
Product Name 1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine
Molecular Formula C19H22N2O4S
Molecular Weight 374.5g/mol
IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C19H22N2O4S/c1-15-2-5-17(6-3-15)26(22,23)21-10-8-20(9-11-21)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3
Standard InChIKey QROYYUWSTGJKNF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
PubChem Compound 1151378
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator